molecular formula C23H22N2O5 B4556612 N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No.: B4556612
M. Wt: 406.4 g/mol
InChI Key: CRHOTPFJHVIYCT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.15287181 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research in organic chemistry has explored the regio- and stereoselective synthesis of cyclic imidates and isoindolin-1-ones, which are structurally related to the compound . These studies involve electrophilic cyclization processes and have significant implications for the synthesis of complex organic molecules, potentially offering a methodological foundation for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide (Mehta, Yao, & Larock, 2012).

Antimicrobial and Antifungal Activities

  • Certain benzamide derivatives, including those with complex structures, have been investigated for their antimicrobial and antifungal activities. These compounds exhibit potential as therapeutic agents against various pathogens responsible for significant plant diseases (Zhou Weiqun et al., 2005).

Application in Material Science

  • The development of novel materials, such as fluorescent chemosensors for metal ions, has been explored using structurally complex benzamide derivatives. These materials demonstrate potential for environmental monitoring and biomedical applications, indicating a possible area of application for this compound (Liu et al., 2019).

Catalysis and Synthetic Applications

  • Catalytic processes involving benzamides, such as the Rh(III)-catalyzed cyclization of N-methoxy benzamides with maleimides, reveal the potential of these compounds in facilitating complex chemical transformations. This research might inspire methodologies for activating or modifying this compound (Ramesh, Tamizmani, & Jeganmohan, 2019).

Drug Discovery and Pharmacological Studies

  • In the realm of drug discovery and pharmacology, derivatives of benzamides have been explored for their potential as anticancer agents, antimicrobial compounds, and inhibitors of specific biological targets. While direct studies on this compound are not available, research on analogous compounds provides a valuable starting point for understanding its potential biological activities and applications (Wang et al., 2011).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c26-21(24-12-14-6-9-19-20(10-14)30-13-29-19)15-7-8-17-18(11-15)23(28)25(22(17)27)16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHOTPFJHVIYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.